molecular formula C5H12Cl2N2O2 B158476 (R)-Piperazine-2-carboxylic acid dihydrochloride CAS No. 126330-90-3

(R)-Piperazine-2-carboxylic acid dihydrochloride

Cat. No. B158476
M. Wt: 203.06 g/mol
InChI Key: WNSDZBQLMGKPQS-RZFWHQLPSA-N
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Description

Levocetirizine dihydrochloride, a compound with a similar structure, is an orally active H1-receptor antagonist .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The crystal structure of levocetirizine dihydrochloride is better than the non-centrosymmetric P2 1 model, even though levocetirizine is a chiral molecule .


Chemical Reactions Analysis

The Griess test involves two subsequent reactions. When sulfanilamide is added, the nitrite ion reacts with it in the Griess diazotization reaction to form a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine in an azo coupling reaction, forming a pink-red azo dye .


Physical And Chemical Properties Analysis

The distribution of amino acid residues from their physical chemical properties can be quantitatively characterized .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Biologically Active Compounds : (R)-Piperazine-2-carboxylic acid dihydrochloride is used in the efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are important in creating biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).

  • Kinetic Resolution in Biocatalysis : This compound has been used in whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic carboxamides, leading to high enantioselectivity in producing both (S)- and (R)-piperazine-2-carboxylic acid (Eichhorn et al., 1997).

  • Lewis Basic Catalysis : Derivatives of l-Piperazine-2-carboxylic acid, such as N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities (Wang et al., 2006).

Chemical Synthesis and Analysis

  • Synthesis of Piperazine Derivatives : Methods for synthesizing derivatives like methyl piperazinium-2-carboxylate dihydrochloride and piperazinium-2-carboxylic acid dihydrochloride have been developed, starting from ethylene diamine (Kutina et al., 1985).

  • Organic Crystal Engineering : 1,4-Piperazine-2,5-diones derived from this compound have been used in crystal engineering, demonstrating the influence of molecular design on crystal packing and supramolecular organization (Ntirampebura et al., 2008).

  • Peptide Derivatization in Mass Spectrometry : Piperazine-based derivatives have been employed for carboxyl group derivatization in peptides, enhancing signal detection in mass spectrometry analyses (Qiao et al., 2011).

Biocatalysis and Biotechnology

  • Biocatalysis in Fine-Chemicals Industry : The compound has been used in biotransformation processes for producing homochiral cyclic amino acids like proline and piperidine-2-carboxylic acid, highlighting the integration of chemistry and biocatalysis (Petersen & Sauter, 1999).

Safety And Hazards

Hydrochloric acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Directed evolution, a method that mimics the process of natural evolution in the laboratory, is one of the most powerful tools for protein engineering. It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

(2R)-piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506686
Record name (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperazine-2-carboxylic acid dihydrochloride

CAS RN

126330-90-3
Record name (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperazine-2-carboxylic acid dihydrochloride
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(R)-Piperazine-2-carboxylic acid dihydrochloride
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(R)-Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 4
(R)-Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 5
(R)-Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 6
(R)-Piperazine-2-carboxylic acid dihydrochloride

Citations

For This Compound
1
Citations
MT Wu, TJ Ikeler, WT Ashton, RSL Chang… - Bioorganic & Medicinal …, 1993 - Elsevier
A novel series of 1,4-disubstituted-piperazine-2-carboxylic acids has been discovered as AT 2 -selective non-peptide angiotensin II receptor antagonists with nanomolar or …
Number of citations: 28 www.sciencedirect.com

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